Cellular AMPK Activation Potency: GSK621 Achieves Equivalent Target Engagement at ~6.7-Fold Lower Concentration vs A-769662
In a direct head-to-head comparison in MOLM-14 AML cells, 30 µM GSK621 produced equivalent phosphorylation of the direct AMPK substrates ACC (S79) and ULK1 (S555) as 200 µM A-769662, establishing an approximate 6.7-fold potency advantage for GSK621 at the cellular target-engagement level [1]. This was measured by quantitative Western blotting for phospho-ACC and phospho-ULK1, with both compounds assessed in the same cell line under identical experimental conditions [1].
| Evidence Dimension | Cellular AMPK substrate phosphorylation (ACC S79, ULK1 S555) — equi-effective concentration |
|---|---|
| Target Compound Data | GSK621: 30 µM (induces phosphorylation of ACC S79 and ULK1 S555 equivalent to 200 µM A-769662) |
| Comparator Or Baseline | A-769662: 200 µM required to achieve same phosphorylation level as 30 µM GSK621 |
| Quantified Difference | ~6.7-fold lower concentration of GSK621 required for equivalent target engagement |
| Conditions | MOLM-14 AML cell line; Western blot analysis of phospho-ACC (S79) and phospho-ULK1 (S555); Sujobert et al. Cell Reports 2015 |
Why This Matters
A 6.7-fold cellular potency differential means researchers can achieve robust AMPK pathway activation at substantially lower compound concentrations, reducing the risk of off-target effects, cytotoxicity to non-malignant cells, and solvent (DMSO) toxicity in long-term assays.
- [1] Sujobert P, Poulain L, Paubelle E, et al. Co-activation of AMPK and mTORC1 Induces Cytotoxicity in Acute Myeloid Leukemia. Cell Reports. 2015;11(9):1446-1457. doi:10.1016/j.celrep.2015.04.063. Data from Figure S2: MOLM-14 cells treated with 30 µM GSK621 vs 200 µM A-769662; ACC S79 and ULK1 S555 phosphorylation quantified. View Source
